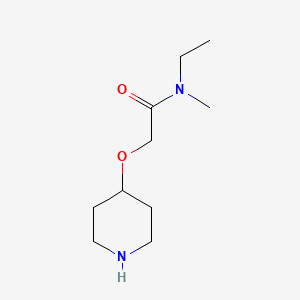![molecular formula C24H34BNO5 B11767599 tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B11767599.png)
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)espiro[cromeno-2,4’-piperidina]-1’-carboxilato de terc-butilo es un compuesto orgánico complejo que presenta un grupo éster de boronato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)espiro[cromeno-2,4’-piperidina]-1’-carboxilato de terc-butilo generalmente involucra la reacción de un derivado de cromeno con un derivado de piperidina en presencia de un éster de boronato. Las condiciones de reacción a menudo incluyen el uso de un catalizador de paladio y una base como el acetato de sodio .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente involucren rutas sintéticas similares con optimización para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo y equipos de síntesis automatizados para garantizar la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)espiro[cromeno-2,4’-piperidina]-1’-carboxilato de terc-butilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo éster de boronato se puede oxidar para formar ácidos borónicos.
Reducción: El compuesto se puede reducir en condiciones específicas para producir diferentes derivados.
Sustitución: El grupo éster de boronato puede participar en reacciones de acoplamiento cruzado de Suzuki-Miyaura.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio, bases como el acetato de sodio y agentes oxidantes como el peróxido de hidrógeno. Las reacciones suelen ocurrir a temperaturas suaves o moderadas y pueden requerir atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, las reacciones de acoplamiento cruzado de Suzuki-Miyaura pueden producir varios compuestos biarílicos, mientras que las reacciones de oxidación pueden producir ácidos borónicos .
Aplicaciones Científicas De Investigación
Química
En química, el 4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)espiro[cromeno-2,4’-piperidina]-1’-carboxilato de terc-butilo se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su grupo éster de boronato lo hace particularmente útil en reacciones de acoplamiento cruzado .
Biología y medicina
Su estructura única le permite interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de nuevos agentes terapéuticos .
Industria
En la industria, el compuesto se puede utilizar en el desarrollo de materiales avanzados, incluidos polímeros y dispositivos electrónicos. Su grupo éster de boronato proporciona propiedades únicas que se pueden explotar en la ciencia de los materiales .
Mecanismo De Acción
El mecanismo de acción de 4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)espiro[cromeno-2,4’-piperidina]-1’-carboxilato de terc-butilo involucra su interacción con objetivos moleculares específicos. El grupo éster de boronato puede formar enlaces covalentes reversibles con dioles y otros nucleófilos, lo que le permite modular la actividad de enzimas y otras proteínas . Esta interacción puede afectar varias vías biológicas, lo que hace que el compuesto sea útil tanto en investigación como en aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Compuestos similares
- Benzoato de terc-butilo 4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)
- Éster de pinacol del ácido 1-Boc-pirazola-4-borónico
- 4,7-Bis(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-2,1,3-benzotiadiazol
Unicidad
El 4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)espiro[cromeno-2,4’-piperidina]-1’-carboxilato de terc-butilo es único debido a su estructura espirocíclica, que proporciona rigidez y estabilidad adicionales en comparación con otros ésteres de boronato. Esta estructura única le permite interactuar con una gama más amplia de objetivos moleculares, lo que lo convierte en un compuesto versátil tanto en investigación como en aplicaciones industriales.
Propiedades
Fórmula molecular |
C24H34BNO5 |
|---|---|
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C24H34BNO5/c1-21(2,3)29-20(27)26-14-12-24(13-15-26)16-18(17-10-8-9-11-19(17)28-24)25-30-22(4,5)23(6,7)31-25/h8-11,16H,12-15H2,1-7H3 |
Clave InChI |
HGFULWJJTHSPRL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCN(CC3)C(=O)OC(C)(C)C)OC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


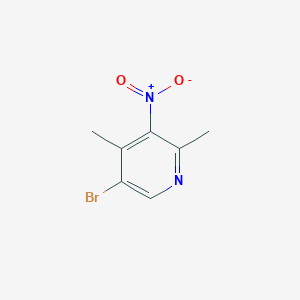

![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)
![6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)
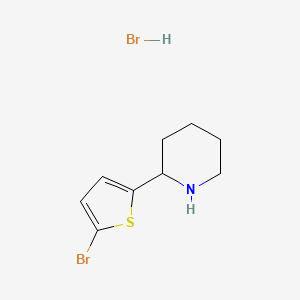
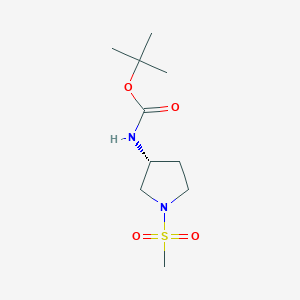
![2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)
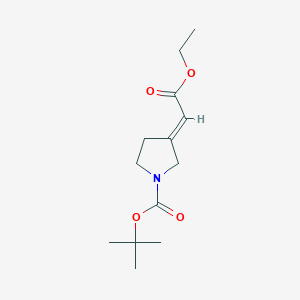
![N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11767578.png)
![8-Methoxy-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B11767582.png)
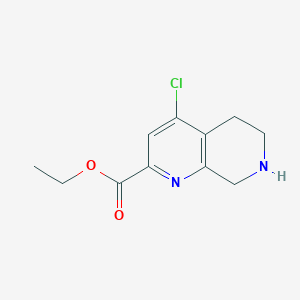
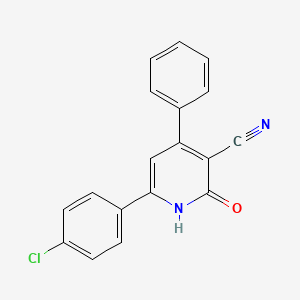
![6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B11767600.png)
